4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Overview
Description
4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, also known as BPTO, is a heterocyclic compound that has gained attention in the scientific community due to its unique structure and potential applications.
Mechanism Of Action
The mechanism of action of 4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is not well understood, but it is believed to interact with metal ions and form stable complexes. This interaction can lead to changes in the electronic properties of 4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, which can be utilized in various applications.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone have not been extensively studied. However, it has been shown to have low toxicity and is not harmful to human health in low concentrations. Further studies are needed to fully understand the potential effects of 4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone on living organisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is its unique structure, which allows for its use in various scientific fields. Additionally, the synthesis method for 4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has been optimized to yield high purity and yield. However, one of the limitations of 4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is its limited solubility in common solvents, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the study of 4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone. One potential direction is the development of new synthesis methods to improve the yield and purity of 4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone. Additionally, further studies are needed to fully understand the mechanism of action of 4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone and its potential applications in various scientific fields. Finally, the development of new derivatives of 4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone could lead to the discovery of new compounds with unique properties and potential applications.
Synthesis Methods
The synthesis of 4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves a multistep reaction process starting with the reaction of 2,7-dibromobenzo[lmn][3,8]phenanthroline with hexylmagnesium bromide, followed by oxidation with potassium permanganate and acidification to form the tetraone derivative. This method has been optimized to yield 4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone in high purity and yield.
Scientific Research Applications
4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has been widely studied for its potential use in various scientific fields. One of the most promising applications is in the field of molecular electronics, where 4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has been used as a building block for the fabrication of organic electronic devices. 4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
2-bromo-6,13-dihexyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29BrN2O4/c1-3-5-7-9-13-28-23(30)16-11-12-17-21-20(16)18(25(28)32)15-19(27)22(21)26(33)29(24(17)31)14-10-8-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYKLXISGJDWHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCC)Br)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857045 | |
Record name | 4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone | |
CAS RN |
1315605-26-5 | |
Record name | 4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315605-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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